molecular formula C9H22N2 B3117296 [3-(Diethylamino)propyl](ethyl)amine CAS No. 22268-51-5

[3-(Diethylamino)propyl](ethyl)amine

Cat. No.: B3117296
CAS No.: 22268-51-5
M. Wt: 158.28 g/mol
InChI Key: BIESSHWVDLDLJM-UHFFFAOYSA-N
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Description

3-(Diethylamino)propylamine: is an organic compound that belongs to the class of tertiary amines. It has garnered significant attention due to its unique chemical and biological properties. The compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific compound it is part of .

Mode of Action

3-(Diethylamino)propylamine is a water-soluble compound that is typically employed in the pH range of 4.0-6.0 . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Pharmacokinetics

Given its chemical structure and properties, it can be inferred that its bioavailability would be influenced by factors such as its water solubility and ph stability .

Result of Action

The molecular and cellular effects of 3-(Diethylamino)propylamine’s action would depend on the specific context in which it is used. As a carboxyl activating agent, it facilitates the formation of amide bonds, which are crucial in various biological contexts, including peptide synthesis and protein crosslinking .

Action Environment

The action, efficacy, and stability of 3-(Diethylamino)propylamine can be influenced by various environmental factors. For instance, its activity is typically employed in the pH range of 4.0-6.0 . Additionally, its water solubility suggests that it may be more active and stable in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)propylamine typically involves the reaction of diethylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 3-(Diethylamino)propylamine is often scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Diethylamino)propylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It readily participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

Chemistry: In chemistry, 3-(Diethylamino)propylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biological research for the modification of biomolecules. It is often employed in the synthesis of bioconjugates and as a reagent in peptide synthesis.

Medicine: In the medical field, 3-(Diethylamino)propylamine is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a component in the formulation of certain medications.

Industry: Industrially, the compound is used in the production of surfactants, corrosion inhibitors, and as an intermediate in the manufacture of dyes and pigments.

Comparison with Similar Compounds

  • N,N-Diethylpropylamine
  • N,N-Dimethylpropylamine
  • N,N-Diethylbutylamine

Comparison: Compared to its similar compounds, 3-(Diethylamino)propylamine exhibits unique reactivity due to the presence of both diethylamino and propyl groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in various applications. Its structural features also contribute to its distinct physical and chemical properties, setting it apart from other tertiary amines.

Properties

IUPAC Name

N,N',N'-triethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-10-8-7-9-11(5-2)6-3/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESSHWVDLDLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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